Solnatide

Description

Properties

CAS No. |

259206-53-6 |

|---|---|

Molecular Formula |

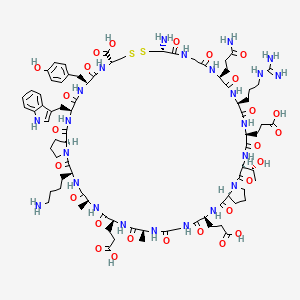

C82H119N23O27S2 |

Molecular Weight |

1923.11 |

IUPAC Name |

(3S,6S,9S,12S,18S,21S,27S,30S,33S,36S,42R,47R,50S,53S,56S)-42-amino-3-(4-aminobutyl)-36-(3-amino-3-oxopropyl)-33-(3-carbamimidamidopropyl)-9,18,30-tris(2-carboxyethyl)-27-[(1R)-1-hydroxyethyl]-50-[(4-hydroxyphenyl)methyl]-53-(1H-indol-3-ylmethyl)-6,12-dimethyl-2,5,8,11,14,17,20,26,29,32,35,38,41,49,52,55-hexadecaoxo-44,45-dithia-1,4,7,10,13,16,19,25,28,31,34,37,40,48,51,54-hexadecazatricyclo[54.3.0.021,25]nonapentacontane-47-carboxylic acid |

InChI |

InChI=1S/C82H119N23O27S2/c1-40-67(117)95-52(23-27-64(113)114)71(121)93-41(2)68(118)99-54(13-6-7-29-83)79(129)104-31-9-15-58(104)78(128)101-56(34-44-35-89-48-12-5-4-11-46(44)48)76(126)100-55(33-43-17-19-45(107)20-18-43)75(125)102-57(81(131)132)39-134-133-38-47(84)69(119)90-37-62(110)94-51(21-25-60(85)108)73(123)96-49(14-8-30-88-82(86)87)72(122)97-53(24-28-65(115)116)74(124)103-66(42(3)106)80(130)105-32-10-16-59(105)77(127)98-50(22-26-63(111)112)70(120)91-36-61(109)92-40/h4-5,11-12,17-20,35,40-42,47,49-59,66,89,106-107H,6-10,13-16,21-34,36-39,83-84H2,1-3H3,(H2,85,108)(H,90,119)(H,91,120)(H,92,109)(H,93,121)(H,94,110)(H,95,117)(H,96,123)(H,97,122)(H,98,127)(H,99,118)(H,100,126)(H,101,128)(H,102,125)(H,103,124)(H,111,112)(H,113,114)(H,115,116)(H,131,132)(H4,86,87,88)/t40-,41-,42+,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,66-/m0/s1 |

InChI Key |

LKVFMOMQYXIFRK-KSVAIKAXSA-N |

SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)N1)CCC(=O)O)C(C)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)N)N)C(=O)O)CC4=CC=C(C=C4)O)CC5=CNC6=CC=CC=C65)CCCCN)C)CCC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Solnatide |

Origin of Product |

United States |

Foundational & Exploratory

Solnatide: A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solnatide (AP301) is a synthetic cyclic peptide that mimics the lectin-like domain of human Tumor Necrosis Factor-alpha (TNF-α). It has been developed as a novel therapeutic agent for the treatment of pulmonary edema associated with Acute Respiratory Distress Syndrome (ARDS) and other life-threatening lung conditions. Solnatide exerts its therapeutic effect by activating the epithelial sodium channel (ENaC), a key regulator of fluid clearance in the lungs. This technical guide provides an in-depth overview of the structure, synthesis, and mechanism of action of Solnatide, intended for researchers, scientists, and professionals in the field of drug development.

Solnatide Peptide Structure

Solnatide is a 17-amino acid cyclic peptide with the sequence H-Cys-Gly-Gln-Arg-Glu-Thr-Pro-Glu-Gly-Ala-Glu-Ala-Lys-Pro-Trp-Tyr-Cys-OH. The cyclic structure is formed by a disulfide bond between the two cysteine residues at positions 1 and 17. This cyclization is crucial for maintaining the peptide's biological activity and stability. The molecular weight of Solnatide is approximately 1923.11 g/mol , and its molecular formula is C82H119N23O27S2.[1]

The structure of Solnatide is designed to mimic the lectin-like domain of human TNF-α, but it lacks the pro-inflammatory properties associated with the full TNF-α protein.[2] This allows Solnatide to selectively activate ENaC without inducing an inflammatory response.

| Property | Value |

| Amino Acid Sequence | H-Cys-Gly-Gln-Arg-Glu-Thr-Pro-Glu-Gly-Ala-Glu-Ala-Lys-Pro-Trp-Tyr-Cys-OH |

| Molecular Formula | C82H119N23O27S2 |

| Molecular Weight | 1923.11 g/mol |

| Structure | Cyclic (Disulfide bond between Cys1 and Cys17) |

Synthesis of Solnatide

The synthesis of Solnatide is achieved through a stepwise solid-phase peptide synthesis (SPPS) process, followed by cyclization and purification. While the specific, proprietary details of the manufacturing process are not fully disclosed in public literature, the general methodology follows the well-established Fmoc/tBu strategy.[3]

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol is a generalized representation based on standard Fmoc/tBu SPPS and may not reflect the exact proprietary process for Solnatide.

-

Resin Selection and Preparation: A suitable solid support, such as a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid, is chosen. The resin is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).

-

First Amino Acid Attachment: The C-terminal amino acid (Fmoc-Cys(Trt)-OH) is coupled to the resin.

-

Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Chain Elongation: Steps 3-5 are repeated for each amino acid in the Solnatide sequence.

-

Cleavage and Deprotection: Once the linear peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions.

-

Cyclization (Disulfide Bond Formation): The linear, deprotected peptide is subjected to an oxidation reaction to form the disulfide bond between the two cysteine residues. This is often achieved by air oxidation in a dilute aqueous solution at a slightly alkaline pH.

-

Purification: The crude cyclic peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide fractions are lyophilized to obtain the final Solnatide peptide as a white powder.

Data Presentation: Synthesis and Purification Parameters (Illustrative)

Since specific quantitative data for Solnatide synthesis is not publicly available, the following table provides an illustrative example of typical parameters and expected outcomes for the synthesis of a similar peptide.

| Parameter | Typical Value/Range |

| Synthesis Scale | 0.1 - 1.0 mmol |

| Resin Loading | 0.3 - 0.8 mmol/g |

| Coupling Reagent | HBTU/DIPEA |

| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) |

| Crude Purity (by HPLC) | 50 - 70% |

| Purification Method | Preparative RP-HPLC (C18 column) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of Mobile Phase B |

| Final Purity (by HPLC) | >98% |

| Overall Yield | 15 - 30% |

Mechanism of Action: ENaC Activation

Solnatide's primary mechanism of action is the activation of the epithelial sodium channel (ENaC). ENaC is a heterotrimeric ion channel composed of α, β, and γ subunits, and it plays a critical role in sodium and fluid balance across epithelial tissues, including the alveolar epithelium of the lungs.

Signaling Pathway

Solnatide directly interacts with the C-terminal domain of the α-subunit of ENaC.[4] This interaction is proposed to be electrostatic in nature, involving a positively charged region and a dipole on the Solnatide molecule. The binding of Solnatide to the α-ENaC subunit leads to a conformational change in the channel, increasing its open probability and thereby enhancing sodium influx into the cell. This increased sodium transport creates an osmotic gradient that drives the reabsorption of fluid from the alveolar space into the interstitium and circulation, thus resolving pulmonary edema.

References

Solnatide's Mechanism of Action in Preclinical ARDS Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solnatide (AP301) is a novel synthetic peptide currently under investigation for the treatment of Acute Respiratory Distress Syndrome (ARDS). Preclinical research across various in vitro and in vivo models has elucidated a multi-faceted mechanism of action centered on the restoration of alveolar fluid clearance and enhancement of lung barrier integrity. The primary mode of action is the activation of the epithelial sodium channel (ENaC), a key regulator of fluid balance in the alveoli. Additionally, Solnatide exhibits anti-inflammatory properties and strengthens epithelial and endothelial barriers, collectively mitigating the pathological hallmarks of ARDS. This technical guide provides an in-depth overview of the experimental evidence supporting Solnatide's mechanism of action, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism: Activation of Alveolar Fluid Clearance via ENaC

The accumulation of protein-rich edema fluid in the alveoli is a defining feature of ARDS, severely impairing gas exchange. Solnatide directly addresses this by activating the epithelial sodium channel (ENaC), the principal driver of alveolar fluid clearance.[1][2] Solnatide, a 17-amino acid cyclic peptide, mimics the lectin-like domain of human tumor necrosis factor-alpha (TNF-α) but is devoid of its pro-inflammatory activities.[1] It is proposed to interact with the cytoplasmic C-terminal domain of the ENaC-α subunit through electrostatic complementarity, leading to channel activation.[3]

Quantitative Data on ENaC Activation (In Vitro)

Electrophysiological studies have provided direct evidence of Solnatide's ability to activate ENaC.

| Cell Line | Measurement Technique | Solnatide Concentration | Effect on ENaC Current | Reference |

| HEK293 cells expressing human ENaC | Whole-cell patch clamp | 200 nM | Potentiation of amiloride-sensitive inward current | [4] |

Experimental Protocol: Whole-Cell Patch Clamp for ENaC Activation

Objective: To measure the effect of Solnatide on ENaC activity in a heterologous expression system.

Cell Culture:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are transiently transfected with plasmids encoding the α, β, and γ subunits of human ENaC using a suitable transfection reagent (e.g., Lipofectamine 2000).

Electrophysiology:

-

Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and perfused with a standard extracellular solution.

-

Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with an intracellular solution.

-

Cells are voltage-clamped at a holding potential of -100 mV to measure inward sodium currents.

-

A baseline ENaC current is established.

-

Solnatide (e.g., 200 nM) is applied to the bath, and the change in current is recorded.

-

The ENaC-specific blocker amiloride (10 µM) is added at the end of the experiment to confirm that the measured current is mediated by ENaC.

Data Analysis:

-

The amiloride-sensitive current is calculated as the difference between the total inward current and the current remaining after amiloride application.

-

The effect of Solnatide is expressed as the percentage increase in the amiloride-sensitive current compared to the baseline.

Reduction of Pulmonary Edema in ARDS Models

Solnatide's ability to activate ENaC translates to a significant reduction in pulmonary edema in various preclinical ARDS models.

Quantitative Data from a Rat Model of High-Altitude Pulmonary Edema

A study by Zhou et al. (2017) investigated the effects of Solnatide in a rat model of pulmonary edema induced by hypobaric hypoxia and exercise, which shares key pathophysiological features with ARDS.[2]

| Parameter | Control (High-Altitude) | Solnatide (Low Dose) | Solnatide (Medium Dose) | Solnatide (High Dose) | p-value (vs. Control) |

| Lung Water Content (%) | 84.5 ± 2.1 | 81.2 ± 1.9 | 79.8 ± 2.3 | 78.5 ± 1.7 | < 0.05 |

| BALF Protein (mg/mL) | 1.85 ± 0.21 | 1.23 ± 0.18 | 1.05 ± 0.15 | 0.89 ± 0.12 | < 0.01 |

Experimental Protocol: Rat Model of High-Altitude Pulmonary Edema

Animal Model:

-

Male Sprague-Dawley rats are used.

-

Animals are subjected to exhaustive exercise in a hypobaric chamber simulating an altitude of 4,500 meters, followed by a simulated ascent to 6,000 meters for 48 hours to induce pulmonary edema.

Drug Administration:

-

Following the induction of edema, rats are treated once daily for three consecutive days with either vehicle (saline) or Solnatide at different doses via intratracheal instillation.

Outcome Measures:

-

Lung Water Content: The wet-to-dry weight ratio of the lungs is determined. Lungs are excised, weighed (wet weight), dried in an oven at 60°C for 72 hours, and weighed again (dry weight). Lung water content is calculated as: [(wet weight - dry weight) / wet weight] x 100%.

-

Bronchoalveolar Lavage Fluid (BALF) Protein: The lungs are lavaged with phosphate-buffered saline (PBS). The collected BALF is centrifuged, and the protein concentration in the supernatant is measured using a Bradford assay.

Anti-Inflammatory Effects

In addition to its effects on fluid clearance, Solnatide demonstrates anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines.

Quantitative Data on Cytokine Reduction

The same study by Zhou et al. (2017) also measured cytokine levels in both blood and BALF.

Table 3.1: Inflammatory Cytokines in Blood

| Cytokine (pg/mL) | Control (High-Altitude) | Solnatide (High Dose) | p-value (vs. Control) |

| TNF-α | 125.3 ± 15.2 | 85.1 ± 10.3 | < 0.01 |

| IL-1β | 210.5 ± 25.8 | 145.2 ± 18.9 | < 0.01 |

| IL-6 | 350.1 ± 42.7 | 230.5 ± 30.1 | < 0.01 |

| IL-8 | 480.6 ± 55.3 | 310.8 ± 38.4 | < 0.01 |

Table 3.2: Inflammatory Cytokines in BALF

| Cytokine (pg/mL) | Control (High-Altitude) | Solnatide (High Dose) | p-value (vs. Control) |

| TNF-α | 215.8 ± 28.4 | 130.4 ± 17.5 | < 0.01 |

| IL-1β | 380.2 ± 45.1 | 225.6 ± 29.8 | < 0.01 |

| IL-6 | 550.9 ± 63.2 | 340.1 ± 41.7 | < 0.01 |

| IL-8 | 720.4 ± 81.5 | 450.3 ± 52.9 | < 0.01 |

Experimental Protocol: Cytokine Measurement

Sample Collection:

-

Blood samples are collected via cardiac puncture.

-

BALF is collected as described in section 2.2.

Cytokine Analysis:

-

The concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the serum (from blood) and BALF supernatant are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Enhancement of Alveolar-Capillary Barrier Integrity

Solnatide also contributes to the resolution of ARDS by strengthening the compromised alveolar-capillary barrier. This is achieved through at least two mechanisms: increasing the expression of the tight junction protein occludin and reducing the phosphorylation of myosin light chain (MLC), which is involved in endothelial cell contraction and gap formation.[1][2]

Quantitative Data on Barrier Integrity Markers

| Parameter | ARDS Model | Effect of Solnatide | Reference |

| Occludin Expression | Rat model of high-altitude pulmonary edema | Significantly increased expression in alveolar epithelium | [2] |

| Myosin Light Chain (MLC) Phosphorylation | In vitro models | Reduced phosphorylation, leading to restoration of endothelial and epithelial barrier integrity | [1] |

Experimental Protocol: Western Blot for Myosin Light Chain Phosphorylation

Objective: To quantify the effect of Solnatide on the phosphorylation of myosin light chain in lung endothelial or epithelial cells.

Cell Culture and Treatment:

-

Human pulmonary artery endothelial cells (HPAECs) or a human alveolar epithelial cell line (e.g., A549) are cultured to confluence.

-

Cells are exposed to an inflammatory stimulus (e.g., lipopolysaccharide [LPS]) to induce barrier dysfunction and MLC phosphorylation.

-

A subset of stimulated cells is treated with Solnatide.

Western Blotting:

-

Cells are lysed in a buffer containing phosphatase and protease inhibitors.

-

Protein concentrations of the lysates are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MLC (p-MLC).

-

The membrane is then stripped and re-probed with an antibody for total MLC to normalize for protein loading.

-

A loading control, such as β-actin or GAPDH, is also used.

-

Antibody binding is detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

-

The band intensities are quantified using densitometry software.

Data Analysis:

-

The ratio of p-MLC to total MLC is calculated for each condition.

-

The effect of Solnatide is determined by comparing the p-MLC/total MLC ratio in Solnatide-treated cells to that in cells treated with the inflammatory stimulus alone.

Signaling Pathways and Visualizations

The multifaceted mechanism of action of Solnatide can be visualized through the following signaling pathways and experimental workflows.

Caption: Solnatide's integrated mechanism of action in ARDS.

Caption: Experimental workflow for preclinical evaluation of Solnatide.

Conclusion

Preclinical evidence strongly supports the therapeutic potential of Solnatide in ARDS. Its primary mechanism of activating ENaC to clear alveolar edema, combined with its anti-inflammatory effects and its ability to restore alveolar-capillary barrier integrity, positions it as a promising candidate to address the complex pathophysiology of this devastating syndrome. Further clinical investigation is warranted to translate these compelling preclinical findings into benefits for patients with ARDS.

References

- 1. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate-to-severe ARDS—a randomized, placebo-controlled, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apeptico.com [apeptico.com]

- 4. Acute respiratory distress induced by repeated saline lavage provides stable experimental conditions for 24 hours in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Solnatide: A Technical Guide to its Activation of the Epithelial Sodium Channel (ENaC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solnatide (also known as AP301) is a synthetic cyclic peptide that mimics the lectin-like domain of human tumor necrosis factor-alpha (TNF-α). It is under investigation as a therapeutic agent for conditions characterized by pulmonary edema, such as Acute Respiratory Distress Syndrome (ARDS). The primary mechanism of action of Solnatide is the activation of the epithelial sodium channel (ENaC), a key regulator of fluid balance in the lungs. This technical guide provides an in-depth overview of the molecular mechanisms, experimental protocols used to elucidate its function, and quantitative data regarding its interaction with ENaC.

Molecular Mechanism of Action

Solnatide directly activates ENaC, which is located on the apical membrane of alveolar epithelial cells. This activation leads to an increase in sodium ion influx into the cells, creating an osmotic gradient that drives the reabsorption of fluid from the alveolar space into the interstitium, thereby resolving pulmonary edema.

The interaction of Solnatide with ENaC is multifaceted and involves several key aspects:

-

Glycosylation Dependence: The activation of ENaC by Solnatide is critically dependent on the N-linked glycosylation of the extracellular domains of the channel subunits. Studies have shown that removal of these glycan moieties abolishes the activating effect of Solnatide.

-

Subunit Interaction: Solnatide interacts with the α-subunit of the ENaC heterotrimer. Molecular docking studies have identified a potential binding site at the interface between the second transmembrane domain and the C-terminal domain of the α-subunit.

-

Increased Open Probability: Solnatide increases the open probability (Po) of the ENaC channel, meaning that the channel spends more time in an open and conductive state. This leads to a greater overall sodium current.

-

Role of MARCKS and PIP2: The signaling pathway may also involve the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein and phosphatidylinositol 4,5-bisphosphate (PIP2). MARCKS can sequester PIP2, a phospholipid known to regulate ENaC activity. It is proposed that Solnatide's interaction with ENaC may influence the ENaC-MARCKS-PIP2 complex, although the precise mechanism is still under investigation.

Signaling Pathway of Solnatide-Mediated ENaC Activation

The following diagram illustrates the proposed signaling pathway for Solnatide's activation of ENaC.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of Solnatide and its analog AP318 with ENaC.

Table 1: Dose-Response of Solnatide on ENaC Activity

| Cell Line | ENaC Expression | Solnatide Concentration | Effect on Amiloride-Sensitive Current | Reference |

| A549 | Endogenous | 54.7 ± 1.0 nM (EC50) | Activation | |

| HEK-293 | Transiently expressed αβγ-hENaC | 54.7 ± 2.2 nM (EC50) | Activation | |

| CHO | Transiently expressed αβγ-hENaC | 58.1 ± 1.9 nM (EC50) | Activation | |

| HEK-293 | Transiently expressed δβγ-hENaC | Dose-dependent activation | Activation |

Table 2: EC50 Values for Solnatide and AP318 on Wild-Type and Mutant ENaC

| ENaC Construct | Solnatide (nM) | AP318 (nM) | Reference |

| Wild-Type αβγ | 54.7 ± 2.2 | Not Reported | |

| PHA-1B Mutants | Generally higher EC50 than WT | Generally higher EC50 than WT |

Experimental Protocols

This section details the key experimental protocols used to characterize the activation of ENaC by Solnatide.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring ion channel activity across the entire cell membrane.

Objective: To measure the effect of Solnatide on amiloride-sensitive sodium currents mediated by ENaC.

Cell Lines:

-

HEK-293 cells: Stably or transiently transfected to express human α, β, and γ ENaC subunits.

-

A549 cells: A human alveolar epithelial cell line that endogenously expresses ENaC.

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 125 CsCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, and 0.1 GTP. pH adjusted to 7.4 with CsOH.

Protocol:

-

Culture cells on glass coverslips to sub-confluent levels.

-

Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV or -100 mV.

-

Apply voltage steps or ramps to elicit ionic currents. A typical protocol involves stepping the voltage from the holding potential to a range of test potentials (e.g., -100 mV to +80 mV in 20 mV increments).

-

Establish a baseline recording of the whole-cell current.

-

Apply Solnatide at various concentrations to the bath solution and record the change in current.

-

At the end of the experiment, apply the ENaC blocker amiloride (10 µM) to the bath to determine the amiloride-sensitive component of the current.

-

The Solnatide-induced ENaC current is calculated by subtracting the current in the presence of amiloride from the current in the presence of Solnatide.

Data Analysis:

-

Generate current-voltage (I-V) relationship curves.

-

Calculate dose-response curves and determine the EC50 value for Solnatide.

Cell Surface Biotinylation and Western Blotting

This method is used to determine the expression of ENaC subunits on the cell surface and to assess their glycosylation state.

Objective: To quantify the amount of ENaC protein at the plasma membrane and analyze its glycosylation pattern in response to Solnatide treatment.

Protocol:

A. Cell Surface Biotinylation:

-

Culture cells to confluency in culture plates.

-

Wash cells three times with ice-cold PBS.

-

Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C to label cell surface proteins.

-

Quench the biotinylation reaction by washing with a quenching buffer (e.g., PBS containing glycine or Tris).

-

Lyse the cells in a lysis buffer containing protease inhibitors.

-

Clarify the cell lysates by centrifugation.

-

Incubate a portion of the cell lysate with streptavidin-agarose beads to pull down biotinylated (cell surface) proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

B. Western Blotting:

-

Separate the eluted cell surface proteins and total cell lysates by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the α, β, or γ subunits of ENaC.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

C. Glycosylation Analysis:

-

To confirm glycosylation, treat protein lysates with Peptide-N-Glycosidase F (PNGase F) to remove N-linked glycans before SDS-PAGE. A shift in the molecular weight of the ENaC subunits after PNGase F treatment indicates glycosylation.

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Compare the levels of cell surface ENaC in control versus Solnatide-treated cells.

Conclusion

Solnatide represents a promising therapeutic approach for the treatment of pulmonary edema by directly targeting and activating the epithelial sodium channel ENaC. Its mechanism of action, which is dependent on the glycosylation of the channel and involves an increase in its open probability, has been elucidated through a combination of electrophysiological and biochemical techniques. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on ENaC modulators and therapies for pulmonary diseases. Further research is warranted to fully delineate the intricate signaling pathways involved in Solnatide's

Solnatide (AP301) for Pulmonary Permeability Edema: A Technical Guide for Researchers

Executive Summary

Pulmonary permeability edema, a hallmark of Acute Respiratory Distress Syndrome (ARDS), is characterized by the accumulation of protein-rich fluid in the alveolar space, leading to severe hypoxemia and high mortality rates. Current therapeutic strategies are largely supportive. Solnatide (laboratory code: AP301), a synthetic peptide, represents a novel therapeutic approach by directly targeting the underlying pathophysiology of impaired alveolar fluid clearance. This document provides an in-depth technical overview of Solnatide, summarizing its mechanism of action, preclinical and clinical data, and key experimental protocols to facilitate further research and development in this area.

Introduction to Solnatide

Solnatide is a 17-amino acid synthetic peptide designed to mimic the lectin-like domain of Tumor Necrosis Factor (TNF).[1][2] It is administered as an inhaled aerosol, allowing for direct delivery to the site of action in the lungs with minimal systemic exposure.[3] APEPTICO Forschung und Entwicklung GmbH is the proprietary owner and developer of Solnatide.[1][4] The peptide has been investigated for the treatment of various forms of life-threatening pulmonary permeability edema, including ARDS, primary graft dysfunction (PGD) following lung transplantation, and COVID-19-associated respiratory failure.[4][5]

Mechanism of Action

Solnatide exerts its therapeutic effects through a dual mechanism that enhances the clearance of edematous fluid and improves the integrity of the alveolar-capillary barrier.

-

Activation of Alveolar Fluid Clearance (AFC): The primary mechanism of Solnatide is the direct activation of the amiloride-sensitive epithelial sodium channel (ENaC) located on the apical membrane of alveolar type II epithelial cells.[3][4] ENaC is the rate-limiting step for sodium absorption from the alveolar fluid. By activating ENaC, Solnatide increases the influx of sodium ions from the alveolar space into the epithelial cells. This creates an osmotic gradient that drives the reabsorption of water, thereby clearing the edema fluid from the alveoli.[3] This interaction is dependent on the N-glycosylation of the ENaC α-subunit.[6]

-

Barrier Protection: Solnatide enhances the stability of the alveolar-capillary barrier. Preclinical studies have shown that Solnatide increases the expression of the tight junction protein occludin, which is critical for maintaining the integrity of the epithelial barrier and preventing fluid leakage into the alveolar space.[4][7]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for Solnatide at the alveolar epithelial level.

References

- 1. researchgate.net [researchgate.net]

- 2. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rtds-group.com [rtds-group.com]

- 4. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate-to-severe ARDS-a randomized, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dzl.de [dzl.de]

- 6. Ex Vivo Pulmonary Oedema after In Vivo Blast-Induced Rat Lung Injury: Time Dependency, Blast Intensity and Beta-2 Adrenergic Receptor Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate-to-severe ARDS—a randomized, placebo-controlled, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early-Phase Pharmacology of Solnatide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solnatide (AP301) is a novel synthetic peptide currently under investigation for the treatment of life-threatening pulmonary permeability edema, a hallmark of Acute Respiratory Distress Syndrome (ARDS).[1][2] This technical guide provides a comprehensive overview of the early-phase pharmacological research on Solnatide, focusing on its mechanism of action, preclinical data, and early clinical findings. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising therapeutic candidate.

Core Mechanism of Action

Solnatide is a 17-amino-acid cyclic peptide that mimics the lectin-like domain of human tumor necrosis factor-alpha (TNF-α).[3] However, it lacks the pro-inflammatory properties associated with TNF-α.[3] The primary mechanism of action of Solnatide is the activation of the amiloride-sensitive epithelial sodium channel (ENaC) located on the apical membrane of alveolar epithelial cells.[3][4]

Activation of ENaC enhances the reabsorption of sodium ions from the alveolar space, which in turn drives the clearance of excess fluid from the lungs.[3] This restoration of alveolar fluid balance is crucial for improving gas exchange in patients with pulmonary edema.[3]

Beyond its effects on ENaC, Solnatide has demonstrated anti-inflammatory properties and the ability to enhance the integrity of the alveolar-capillary barrier.[4][5]

Preclinical Pharmacology

In Vitro Studies

-

ENaC Activation: Solnatide has been shown to directly activate ENaC in various cell-based assays. Studies using human lung epithelial cell lines (H441 and A549) and HEK-293 cells transfected with human ENaC subunits have demonstrated a concentration-dependent increase in ENaC-mediated sodium current upon Solnatide application.[6][7]

| Compound | Cell Line | Target | EC50 (nM) |

| Solnatide | HEK-293 | Wild-Type αβγ-ENaC | Data not explicitly found in search results |

| AP318 (analog) | HEK-293 | Wild-Type αβγ-ENaC | Data not explicitly found in search results |

A direct table with EC50 values was referenced in search result[8] but the full table was not available in the provided text. The full text of the cited paper, "Restoration of Epithelial Sodium Channel Function by Synthetic Peptides in Pseudohypoaldosteronism Type 1B Mutants," would contain this specific data.

In Vivo Studies

-

Rat Model of High-Altitude Pulmonary Edema (HAPE): In a preclinical model of HAPE, Solnatide demonstrated significant therapeutic activity.[5][9]

| Treatment Group | Lung Water Content (%) | BAL Fluid Protein (mg/mL) | Occludin Expression |

| High-Altitude Control | Specific values not available | Specific values not available | Decreased |

| Solnatide (various doses) | Significantly Lower | Significantly Lower | Significantly Higher |

| Dexamethasone | Lower | Lower | Higher |

| Aminophylline | Lower | Lower | Higher |

Specific mean values and error bars were not available in the abstracts. The full-text article "Solnatide Demonstrates Profound Therapeutic Activity in a Rat Model of Pulmonary Edema Induced by Acute Hypobaric Hypoxia and Exercise" would contain the detailed quantitative data.

-

Anti-inflammatory Effects: Preclinical studies have shown that Solnatide can reduce the levels of pro-inflammatory cytokines. In the rat model of HAPE, treatment with Solnatide resulted in a significant reduction in bronchoalveolar lavage (BAL) fluid levels of TNF-α, IL-1β, IL-6, and IL-8 compared to untreated controls.[5]

Early-Phase Clinical Research

Phase I Clinical Trial

A Phase I clinical trial in healthy volunteers demonstrated that inhaled Solnatide was safe and well-tolerated.[3] Systemic exposure was found to be very low, indicating that the drug is largely confined to the lungs following inhalation.[3]

| Parameter | Value |

| Maximum Tolerated Dose | Up to 171.4 mg (single dose) |

| Cmax (at highest dose) | Very low |

| AUC (at highest dose) | Very low |

Phase II Clinical Trials

-

ARDS Patients: A Phase IIB, randomized, placebo-controlled, double-blind trial was initiated to evaluate the safety and preliminary efficacy of sequential multiple ascending doses of Solnatide in patients with moderate to severe ARDS.[1][2][10]

| Outcome Measure | Solnatide Group | Placebo Group | p-value |

| Change in Extravascular Lung Water Index (EVLWI) | Specific values not available | Specific values not available | 0.18 |

| Change in Pulmonary Vascular Permeability Index (PVPI) | Specific values not available | Specific values not available | 0.21 |

An ad-hoc interim analysis of 16 patients (5 COVID-19 and 11 non-COVID-19 ARDS) showed no statistically significant difference in EVLWI or PVPI between the Solnatide and placebo groups.[1] It is important to note that this was a small sample size and a preliminary analysis.

-

COVID-19-associated ARDS: A pilot trial in patients with moderate to severe ARDS due to COVID-19 found no significant difference in ventilator-free days or survival between the Solnatide and placebo groups.[11] However, the study was terminated early and may have been underpowered. Solnatide appeared to be safe in this critically ill patient population.[11]

Experimental Protocols

In Vivo Rat Model of High-Altitude Pulmonary Edema

-

Animal Model: Male Sprague-Dawley rats were used.[5]

-

Induction of Edema: Animals were subjected to exhaustive exercise in a hypobaric chamber simulating an altitude of 4,500 meters, followed by a simulated ascent to 6,000 meters for 48 hours.[5]

-

Treatment: Rats were treated once daily for three consecutive days with either vehicle control, dexamethasone, aminophylline, or one of three different doses of Solnatide administered intratracheally.[5]

-

Outcome Measures:

-

Lung Water Content: Calculated as (wet weight - dry weight) / wet weight x 100%.[9]

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: Total protein concentration was measured as an indicator of alveolar-capillary barrier integrity.[5]

-

Immunohistochemistry: Lung tissue sections were stained for the tight junction protein occludin to assess barrier integrity.[5]

-

Cytokine Analysis: Levels of TNF-α, IL-1β, IL-6, and IL-8 in BAL fluid were quantified by ELISA.[5]

-

In Vitro ENaC Activity Assay (Whole-Cell Patch Clamp)

-

Cell Lines: HEK-293 cells stably transfected with human α, β, and γ ENaC subunits are commonly used.[7][12]

-

Cell Preparation: Cells are cultured on coverslips. For recordings, a single cell is selected.[12]

-

Electrophysiology:

-

A glass micropipette with a tip diameter of 1-2 µm is used to form a high-resistance seal with the cell membrane.[12]

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).[12]

-

The membrane potential is clamped at a holding potential (e.g., -100 mV) to drive a sodium current through ENaC.[7]

-

Solnatide is applied to the cell via the extracellular solution, and the change in amiloride-sensitive current is measured.[7]

-

Western Blot for Occludin Expression

-

Sample Preparation: Lung tissue lysates are prepared by homogenizing the tissue in a lysis buffer containing protease inhibitors.[13][14]

-

SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[13]

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[13]

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.[13]

-

The membrane is incubated with a primary antibody specific for occludin.[15][16]

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added.[15]

-

A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.[13]

-

The intensity of the bands is quantified to determine the relative amount of occludin.[13]

-

Signaling Pathways and Experimental Workflows

Caption: Solnatide's multifaceted mechanism of action.

Caption: Workflow for preclinical in vivo evaluation of Solnatide.

Caption: Logical flow of the Phase IIB clinical trial for Solnatide in ARDS.

References

- 1. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate to severe ARDS in a randomized, placebo-controlled, double-blind trial: preliminary evaluation of safety and feasibility in light of the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate-to-severe ARDS-a randomized, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate-to-severe ARDS—a randomized, placebo-controlled, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apeptico.com [apeptico.com]

- 5. Solnatide Demonstrates Profound Therapeutic Activity in a Rat Model of Pulmonary Edema Induced by Acute Hypobaric Hypoxia and Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | TNF Lectin-Like Domain Restores Epithelial Sodium Channel Function in Frameshift Mutants Associated with Pseudohypoaldosteronism Type 1B [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. dzl.de [dzl.de]

- 11. Efficacy of solnatide to treat pulmonary permeability edema in SARS-CoV-2 positive patients with moderate to severe ARDS: A randomized controlled pilot-trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tight junction proteins ZO-1, ZO-2, and occludin along isolated renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Occludin Antibody - BSA Free (NBP1-77037): Novus Biologicals [novusbio.com]

- 16. Occludin Monoclonal Antibody (OC-3F10), HRP (33-1520) [thermofisher.com]

In-depth Technical Guide: Preclinical Data on Solnatide for Acute Lung Injury

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solnatide (AP301) is a novel synthetic peptide currently under investigation for the treatment of acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS). This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of Solnatide. The core mechanism of Solnatide revolves around the activation of the epithelial sodium channel (ENaC), leading to enhanced alveolar fluid clearance and restoration of the alveolar-capillary barrier. Preclinical studies in various animal models of pulmonary edema and acute lung injury have demonstrated Solnatide's efficacy in reducing lung water, decreasing protein leakage into the alveolar space, and modulating key inflammatory pathways, including the p38 MAPK and NLRP3 inflammasome signaling cascades. This document details the quantitative preclinical findings, experimental methodologies, and the underlying molecular mechanisms of Solnatide's action.

Core Mechanism of Action

Solnatide is a synthetic peptide that mimics the lectin-like domain of human tumor necrosis factor-alpha (TNF-α) but lacks its pro-inflammatory properties.[1] Its primary mode of action is the direct activation of the amiloride-sensitive epithelial sodium channel (ENaC) located on the apical membrane of alveolar epithelial cells.[2][3] ENaC is a key regulator of sodium and fluid balance in the lungs.[4] By activating ENaC, Solnatide enhances the reabsorption of sodium from the alveolar fluid, which in turn drives the osmotic clearance of excess fluid from the alveoli, a critical step in resolving pulmonary edema.[1][5]

The activation of ENaC by Solnatide has been demonstrated in various in vitro systems, including human lung epithelial cell lines such as H441 and A549, as well as in primary alveolar cells.[5] In cell-based non-clinical pharmacodynamic studies, the EC100 for Solnatide-induced ENaC activation was determined to be approximately 120 nM.

Beyond its direct effect on fluid clearance, preclinical evidence suggests that Solnatide also possesses anti-inflammatory properties and enhances the integrity of the alveolar-capillary barrier.

Preclinical Efficacy in Animal Models of Acute Lung Injury

Solnatide has been evaluated in several preclinical models of acute lung injury and pulmonary edema, demonstrating significant therapeutic effects.

High-Altitude Pulmonary Edema (HAPE) Model

A key study investigated the efficacy of Solnatide in a rat model of pulmonary edema induced by acute hypobaric hypoxia and exercise, which serves as a model for HAPE.[3][5]

Data Presentation:

| Parameter | High-Altitude Control | Solnatide (Low Dose) | Solnatide (Medium Dose) | Solnatide (High Dose) | p-value (vs. Control) |

| BAL Fluid Protein (mg/mL) | ~1.8 | ~0.8 | ~0.6 | ~0.5 | < 0.01 |

| Lung Water Content (%) | ~85 | ~81 | ~79 | ~78 | < 0.01 |

| Occludin Expression (relative units) | Significantly Lower | Significantly Higher | Significantly Higher | Significantly Higher | < 0.01 |

Data are approximate values derived from published graphical representations and textual descriptions.[3][5]

In this model, rats treated with Solnatide showed a significant reduction in bronchoalveolar lavage (BAL) fluid protein concentration and lung water content compared to the high-altitude control group.[3][5] Furthermore, Solnatide treatment led to a significant increase in the expression of the tight junction protein occludin, indicating an improvement in the alveolar-capillary barrier function.[3] Histological analysis revealed that the lungs of Solnatide-treated rats were intact with less hemorrhage and disruption of the alveolar-capillary barrier.[3][5]

Porcine Model of ARDS

In a porcine bronchoalveolar lavage model of ARDS, inhalation of nebulized Solnatide resulted in an increased PaO2/FiO2 ratio and a reduction in extravascular lung water (EVLW), indicating improved oxygenation and reduced pulmonary edema.[1]

Signaling Pathways Modulated by Solnatide

Preclinical research indicates that Solnatide's therapeutic effects extend beyond ENaC activation and involve the modulation of key inflammatory signaling pathways implicated in the pathogenesis of ALI.

Inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK signaling pathway is a critical regulator of inflammatory responses in ALI. Studies in the rat HAPE model suggest that Solnatide may exert an inhibitory effect on the p38 MAPK pathway.[5] This is significant as the activation of p38 MAPK is associated with the production of pro-inflammatory cytokines and neutrophil activation in the lungs.

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines, IL-1β and IL-18, contributing to the inflammatory cascade in ALI. Preclinical evidence from the rat HAPE model suggests that Solnatide may inhibit the activation of the NLRP3 inflammasome.[5]

The proposed mechanism involves the initial activation of ENaC by Solnatide, which leads to downstream effects that ultimately suppress the activation of these inflammatory pathways.

Signaling Pathway Diagram:

References

- 1. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate-to-severe ARDS—a randomized, placebo-controlled, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Evaluation of Lipopolysaccharide Administration Methods to Induce Acute Lung Injury in Murine Models: Efficacy, Consistency, and Technical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Glycosylation-dependent activation of epithelial sodium channel by solnatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solnatide Demonstrates Profound Therapeutic Activity in a Rat Model of Pulmonary Edema Induced by Acute Hypobaric Hypoxia and Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of Solnatide with Epithelial Sodium Channel (ENaC) Subunits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solnatide (AP301) is a synthetic cyclic peptide that mimics the lectin-like domain of human tumor necrosis factor-alpha (TNF-α) and has demonstrated significant potential in the treatment of pulmonary edema by enhancing alveolar fluid clearance.[1] Its primary mechanism of action involves the activation of the amiloride-sensitive epithelial sodium channel (ENaC), a key regulator of sodium and fluid homeostasis in epithelial tissues.[2] This technical guide provides a comprehensive overview of the molecular interactions between Solnatide and the subunits of the ENaC, detailing the binding sites, the role of post-translational modifications, and the downstream signaling effects. The guide also includes detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.

Introduction to Solnatide and ENaC

Solnatide is a 17-amino acid cyclic peptide designed to replicate the therapeutic effects of the TNF-α lectin-like domain without its pro-inflammatory activities.[1] The epithelial sodium channel (ENaC) is a heterotrimeric ion channel composed of α, β, and γ subunits, although a δ subunit can also be incorporated.[3] ENaC is predominantly expressed in the apical membrane of epithelial cells in the lungs, kidneys, and colon, where it mediates the reabsorption of sodium ions, thereby driving fluid clearance.[2] Dysfunction of ENaC is implicated in several pathologies, including pulmonary edema and cystic fibrosis. Solnatide activates ENaC, increasing its open probability (Po) and promoting the resolution of pulmonary edema.[1]

Molecular Interactions of Solnatide with ENaC Subunits

Current research indicates that Solnatide directly interacts with the α-subunit of the ENaC. This interaction is multifaceted, involving both the extracellular and intracellular domains of the α-ENaC subunit and is critically dependent on post-translational modifications of the channel.

Key Interaction Sites

Two primary interaction sites on the α-ENaC subunit have been identified:

-

Intracellular C-Terminal Domain: Molecular docking studies and site-directed mutagenesis have pinpointed a binding site for Solnatide on the cytoplasmic C-terminal domain of the α-subunit, specifically in the vicinity of residues Val567 and Glu568.[3] This interaction is believed to be crucial for the Solnatide-induced increase in the channel's open probability. A proposed model suggests an electrostatic interaction between the dipole of Solnatide and a helical region in the C-terminus of α-ENaC.[4]

-

Extracellular Glycosylation Sites: The activation of ENaC by Solnatide is dependent on the N-glycosylation of the α-subunit.[5] The asparagine residue at position 511 (Asn511) in the extracellular loop of α-ENaC has been identified as a critical glycosylation site for this interaction.[6] Mutation of this site abrogates the stimulatory effect of Solnatide, suggesting that the glycan moiety acts as a docking point or is essential for the proper conformational state of the channel required for Solnatide binding and activation.

Role of Other ENaC Subunits

While the primary interaction of Solnatide is with the α-subunit, the presence of β and γ subunits is necessary for the formation of a functional channel. However, studies have shown that Solnatide can still exert a partial effect on channels composed of only α-subunits, reinforcing the central role of this subunit in the peptide's mechanism of action.

Quantitative Analysis of Solnatide-ENaC Interaction

The potency of Solnatide in activating ENaC has been quantified through electrophysiological studies. The half-maximal effective concentration (EC50) provides a measure of the peptide's efficacy.

| Peptide | ENaC Variant | EC50 (nM) | Reference |

| Solnatide | Wild-Type αβγ-ENaC | 35.5 ± 1.2 | [7] |

| Solnatide | αG327C βγ-ENaC (mutant) | 45.3 ± 1.1 | [7] |

| AP318 | Wild-Type αβγ-ENaC | 28.9 ± 1.1 | [7] |

| AP318 | αG327C βγ-ENaC (mutant) | 30.1 ± 1.1 | [7] |

Note: AP318 is a congener of Solnatide.

Signaling Pathways and Downstream Effects

The primary signaling outcome of the Solnatide-ENaC interaction is an increase in the channel's open probability, leading to enhanced sodium influx. This creates an osmotic gradient that drives the reabsorption of fluid from the alveolar space.

Furthermore, it has been proposed that Solnatide may stabilize the interaction between ENaC, phosphatidylinositol 4,5-bisphosphate (PIP2), and the myristoylated alanine-rich C-kinase substrate (MARCKS) protein.[6] The ENaC-PIP2-MARCKS complex is a known regulatory module where MARCKS sequesters PIP2 in the vicinity of the channel, thereby maintaining its active state.[8][9] By stabilizing this complex, Solnatide could contribute to a sustained increase in ENaC activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the Solnatide-ENaC interaction.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents across the entire cell membrane, allowing for the quantification of ENaC activity in response to Solnatide.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells.

-

Plasmids: Expression vectors for human α, β, and γ ENaC subunits.

-

Transfection Reagent: Lipofectamine 2000 or similar.

-

Electrophysiology Rig: Patch-clamp amplifier, micromanipulator, microscope, and data acquisition system.

-

Intracellular (Pipette) Solution:

-

115 mM K-Gluconate

-

4 mM NaCl

-

0.3 mM GTP-NaCl

-

2 mM ATP-Mg

-

40 mM HEPES

-

Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

-

-

Extracellular (Bath) Solution:

-

140 mM NaCl

-

5 mM KCl

-

2 mM CaCl2

-

1 mM MgCl2

-

10 mM HEPES

-

Adjust pH to 7.4 with NaOH and osmolarity to ~300 mOsm.

-

-

Solnatide Stock Solution: Prepare a concentrated stock in sterile water.

-

Amiloride Stock Solution: Prepare a stock in DMSO.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Twenty-four to 48 hours before recording, transfect the cells with plasmids encoding the α, β, and γ ENaC subunits using a suitable transfection reagent.

-

Plate the transfected cells onto glass coverslips.

-

-

Electrophysiological Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Mount a coverslip with transfected cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (gigaohm) seal.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -100 mV to record inward sodium currents.

-

Record the baseline ENaC current. The amiloride-sensitive component can be determined by applying 10 µM amiloride.

-

Perfuse the cell with the extracellular solution containing the desired concentration of Solnatide (e.g., 200 nM).[10]

-

Record the change in the whole-cell current.

-

At the end of the experiment, apply amiloride to confirm that the recorded current is mediated by ENaC.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate a physical interaction between Solnatide and ENaC subunits in a cellular context.

Materials:

-

Cell Line: HEK293 cells stably or transiently expressing ENaC subunits.

-

Antibodies:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

-

Elution Buffer: 2x Laemmli sample buffer.

-

Beads: Protein A/G agarose or magnetic beads.

Protocol:

-

Cell Lysis:

-

Culture ENaC-expressing cells and treat with Solnatide for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-α-ENaC antibody overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash them three to five times with wash buffer.

-

-

Analysis:

-

Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against Solnatide and ENaC subunits to detect the co-immunoprecipitated proteins.

-

Surface Plasmon Resonance (SPR)

SPR can be used to measure the binding kinetics and affinity of the Solnatide-ENaC interaction in real-time.

Materials:

-

SPR Instrument: Biacore or similar.

-

Sensor Chip: CM5 sensor chip for amine coupling or an L1 chip for capturing liposomes containing reconstituted ENaC.

-

Purified Proteins: Purified Solnatide and purified, detergent-solubilized ENaC.

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Immobilization Buffers: Amine coupling kit (EDC, NHS, ethanolamine) or lipid vesicle preparation buffers.

Generalized Protocol (Amine Coupling):

-

Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the sensor surface with a mixture of EDC and NHS.

-

Inject the purified ENaC protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

-

Block the remaining active sites with ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of Solnatide (analyte) over the immobilized ENaC surface.

-

Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

-

Regenerate the sensor surface between analyte injections using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration).

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Molecular Docking

Molecular docking predicts the preferred orientation of Solnatide when bound to a model of the ENaC α-subunit.

Software:

-

Rosetta Suite (FlexPepDock): A powerful tool for high-resolution peptide-protein docking.[13]

-

Molecular Visualization Software: PyMOL, Chimera, or VMD.

Generalized Protocol:

-

Preparation of Input Structures:

-

Obtain the structure of Solnatide from the Protein Data Bank (PDB ID: 7QLF).[14]

-

Generate a homology model of the human α-ENaC cytoplasmic domain, as the full structure is not available. The structure of the homologous acid-sensing ion channel 1 (ASIC1) can be used as a template.[15]

-

Prepare both PDB files for docking by removing water molecules, adding hydrogen atoms, and ensuring correct protonation states.

-

-

Docking Simulation:

-

Define the approximate binding site on the α-ENaC model based on mutagenesis data (around V567 and E568).

-

Use a flexible peptide docking protocol, such as Rosetta FlexPepDock, which allows for conformational changes in the peptide upon binding.

-

Generate a large ensemble of possible binding poses (decoys).

-

-

Analysis of Results:

-

Score the generated decoys using the Rosetta energy function.

-

Cluster the low-energy poses to identify the most frequently sampled and energetically favorable binding modes.

-

Select the top-scoring cluster and analyze the representative model to identify the specific amino acid residues involved in the interaction, including hydrogen bonds and electrostatic interactions.

-

Conclusion

The interaction between Solnatide and the ENaC is a complex process primarily mediated by the α-subunit. The binding involves both the intracellular C-terminal domain and extracellular glycosylation sites, leading to an increase in the channel's open probability and enhanced alveolar fluid clearance. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate this promising therapeutic agent and its mechanism of action. A deeper understanding of these molecular interactions will be crucial for the development of next-generation therapies for pulmonary edema and other conditions associated with ENaC dysfunction.

References

- 1. alpha-ENaC Polyclonal Antibody (PA5-35364) [thermofisher.com]

- 2. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate-to-severe ARDS—a randomized, placebo-controlled, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Scientists disclose the mechanism of action of solnatide, a possible treatment for pulmonary edema | IRB Barcelona [irbbarcelona.org]

- 5. Glycosylation-dependent activation of epithelial sodium channel by solnatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protein-Protein Docking [docs.rosettacommons.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. PIP2 Interacts Electrostatically with MARCKS-like Protein-1 and ENaC in Renal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biocompare.com [biocompare.com]

- 12. mybiosource.com [mybiosource.com]

- 13. Flexible Peptide Docking – Meiler Lab [meilerlab.org]

- 14. FlexPepDock [docs.rosettacommons.org]

- 15. Constraint-based, Homology Model of the Extracellular Domain of the Epithelial Na+ Channel α Subunit Reveals a Mechanism of Channel Activation by Proteases - PMC [pmc.ncbi.nlm.nih.gov]

Solnatide: A Technical Deep Dive into its Discovery, Mechanism, and Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solnatide (AP301) is a novel synthetic peptide currently under investigation for the treatment of life-threatening pulmonary permeability edema (PPO) associated with Acute Respiratory Distress Syndrome (ARDS), including that caused by COVID-19. This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development of Solnatide. It is designed to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Discovery and Rationale

Solnatide is a synthetic 17-amino-acid cyclic peptide that mimics the lectin-like domain of human Tumor Necrosis Factor-alpha (TNF-α). The discovery of Solnatide was driven by the need for a therapeutic agent capable of resolving pulmonary edema, a hallmark of ARDS and a significant contributor to its high mortality rate. Unlike TNF-α, Solnatide is designed to retain the beneficial edema-resolving properties while being devoid of the pro-inflammatory effects associated with the full-length cytokine. The peptide was developed by APEPTICO Forschung und Entwicklung GmbH.

Mechanism of Action: Activation of the Epithelial Sodium Channel (ENaC)

The primary mechanism of action of Solnatide is the activation of the amiloride-sensitive epithelial sodium channel (ENaC) in the alveolar epithelium.[1] ENaC plays a crucial role in alveolar fluid clearance by driving the reabsorption of sodium ions from the alveolar space, with water following the osmotic gradient. In conditions like ARDS, ENaC function is often impaired, leading to the accumulation of fluid in the alveoli.

Solnatide directly activates ENaC, a proposed mechanism for which involves a complex, glycosylation-dependent interaction with the α-subunit of the channel.[2] This interaction is believed to increase the channel's open probability, thereby enhancing sodium influx and accelerating alveolar fluid clearance.[3]

Signaling Pathway of Solnatide-Mediated ENaC Activation

The precise signaling cascade initiated by Solnatide binding to ENaC is still under investigation. However, current evidence suggests a multi-faceted interaction. Solnatide is thought to bind to glycosylated residues in the extracellular loop of the α-ENaC subunit and also has a binding site on the intracellular C-terminal domain of α-ENaC.[2][4] This dual interaction is crucial for channel activation.

Preclinical Development

Solnatide has undergone extensive preclinical evaluation in various animal models of pulmonary edema and lung injury. These studies have consistently demonstrated its efficacy in reducing lung water, improving oxygenation, and enhancing lung function.

Key Preclinical Findings

| Animal Model | Key Findings | Reference |

| Rat model of high-altitude pulmonary edema (HAPE) | - Significantly lower bronchoalveolar lavage (BAL) fluid protein and lung water content compared to controls.- Less hemorrhage and disruption of the alveolar-capillary barrier.- Significantly higher expression of the tight junction protein occludin. | [5][6][7] |

| In vitro cell models (HEK293, A549, H441) | - Activation of ENaC currents measured by patch-clamp electrophysiology.- Glycosylation-dependent interaction with the α-ENaC subunit. | [2][4] |

Experimental Protocols

This protocol is based on the methodology described by Zhou et al.[5][6]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of HAPE:

-

Animals are subjected to exhaustive exercise in a hypobaric chamber simulating an altitude of 4,500 meters.

-

This is followed by a simulated ascent to 6,000 meters for 48 hours.

-

-

Treatment:

-

After 48 hours at 6,000 meters, rats are treated with Solnatide (at varying doses), control (saline), or other comparators (e.g., dexamethasone) once daily for 3 consecutive days.

-

-

Outcome Measures (after 3 days of treatment):

-

Arterial Blood Gas Analysis: To assess oxygenation.

-

Bronchoalveolar Lavage (BAL): To measure protein concentration as an indicator of alveolar-capillary barrier permeability.

-

Lung Water Content: Determined by the wet-to-dry weight ratio of the lungs.

-

Histology and Ultrastructure Analysis: To evaluate lung injury.

-

Immunohistochemistry: To quantify the expression of tight junction proteins like occludin.

-

This protocol is a generalized procedure based on standard methods for studying ion channel activity, as referenced in the context of Solnatide research.[8][9]

-

Cell Culture: HEK293 cells are transiently or stably transfected with human α, β, and γ-ENaC subunits.

-

Cell Preparation: Cells are plated on coverslips for recording.

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Bath Solution (extracellular): Contains (in mM) 150 NaCl, 1 CaCl₂, 2 MgCl₂, and 10 HEPES (pH 7.4).

-

Pipette Solution (intracellular): Contains (in mM) 120 CsCl, 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, and 0.1 GTP (pH 7.4).

-

Cells are voltage-clamped, and amiloride-sensitive sodium currents are measured.

-

-

Drug Application: Solnatide is applied to the bath solution at various concentrations to determine its effect on ENaC current. Amiloride is used to confirm that the measured current is mediated by ENaC.

Clinical Development

Solnatide has progressed through Phase I and Phase II clinical trials, with ongoing investigations into its safety and efficacy in patients with ARDS.

Phase I Clinical Trial

A Phase I study in healthy volunteers demonstrated that inhaled Solnatide was safe and well-tolerated.

Phase II Clinical Trials

Several Phase II trials have been conducted to evaluate Solnatide in patients with pulmonary permeability edema and ARDS.

This Phase IIb, randomized, placebo-controlled, double-blind, dose-escalation study assessed the safety and potential efficacy of inhaled Solnatide in mechanically ventilated patients with moderate-to-severe ARDS.[10][11][12] An ad-hoc interim analysis of 16 patients (5 COVID-19 and 11 non-COVID-19 ARDS) was conducted.[10]

Interim Analysis of Patient Characteristics and Outcomes (NCT03567577)

| Characteristic | COVID-19 ARDS (n=5) | Non-COVID-19 ARDS (n=11) | p-value |

| APACHE II Score (median [IQR]) | 15 [8.5–21] | 21 [19–27] | 0.022 |

| SAPS 3 Score (median [IQR]) | 48 [46–63.5] | 55 [49–73] | 0.35 |

| 28-Day Survival | Higher (data not specified) | Lower (data not specified) | - |

Note: This interim analysis suggested that the enrolled COVID-19 patients were less critically ill at baseline.[10]

A randomized, controlled pilot trial investigated the efficacy and tolerability of inhaled Solnatide in mechanically ventilated patients with moderate-to-severe ARDS caused by COVID-19.

Trial Protocol: Solnatide in COVID-19 ARDS

-

Study Design: Randomized, controlled, double-blind.

-

Patient Population: Adult, mechanically ventilated patients with moderate-to-severe ARDS (Berlin Definition) due to COVID-19.

-

Intervention: Inhalation of Solnatide (100 mg) or placebo twice daily for seven days.

-

Primary Outcome: Ventilator-free days (VFDs) within 28 days.

-

Secondary Outcome: Survival at 28 and 60 days.

Conclusion and Future Directions

Solnatide represents a promising and innovative therapeutic approach for the treatment of pulmonary permeability edema in critically ill patients with ARDS. Its unique mechanism of action, targeting the fundamental process of alveolar fluid clearance, distinguishes it from many other therapies in development. The preclinical data are robust, and the ongoing clinical trials will provide crucial insights into its safety and efficacy in a broader patient population. Future research should continue to elucidate the precise molecular interactions of Solnatide with ENaC and explore its potential in other edematous conditions. The development of Solnatide underscores the potential of peptide-based therapeutics in addressing unmet medical needs in critical care medicine.

References

- 1. apeptico.com [apeptico.com]

- 2. Glycosylation-dependent activation of epithelial sodium channel by solnatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TNF Lectin-Like Domain Restores Epithelial Sodium Channel Function in Frameshift Mutants Associated with Pseudohypoaldosteronism Type 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solnatide Demonstrates Profound Therapeutic Activity in a Rat Model of Pulmonary Edema Induced by Acute Hypobaric Hypoxia and Exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. APEPTICO announces break-through scientific results for the use of solnatide for the treatment of High Altitude Pulmonary Oedema - LISAvienna - life science austria [lisavienna.at]

- 8. Frontiers | Stimulation of the Epithelial Na+ Channel in Renal Principal Cells by Gs-Coupled Designer Receptors Exclusively Activated by Designer Drugs [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate to severe ARDS in a randomized, placebo-controlled, double-blind trial: preliminary evaluation of safety and feasibility in light of the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate-to-severe ARDS-a randomized, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Solnatide: A Novel Peptide for the Restoration of Alveolar Fluid Clearance in Acute Respiratory Distress Syndrome

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs and the accumulation of protein-rich fluid in the alveoli, severely impairing gas exchange. A critical factor in the resolution of this pulmonary edema is the active removal of alveolar fluid, a process known as alveolar fluid clearance (AFC). This process is primarily driven by the vectorial transport of sodium ions across the alveolar epithelium, predominantly through the amiloride-sensitive epithelial sodium channel (ENaC). In ARDS, the function of ENaC is often compromised. Solnatide (AP301), a synthetic 17-amino-acid cyclic peptide that mimics the lectin-like domain of human tumor necrosis factor (TNF), has emerged as a promising therapeutic agent that directly activates ENaC to restore AFC. This technical guide provides a comprehensive overview of the mechanism of action of Solnatide, quantitative data from key preclinical studies, detailed experimental protocols, and a visualization of the underlying signaling pathways.

Mechanism of Action of Solnatide

Solnatide's primary mechanism of action is the direct activation of the ENaC, which is the rate-limiting step for sodium and fluid absorption from the alveoli.[1][2][3] Unlike endogenous activators, Solnatide's effect is independent of pro-inflammatory signaling pathways.[2]

Direct Activation of the Epithelial Sodium Channel (ENaC)

Solnatide directly interacts with the α-subunit of the ENaC.[4][5] This interaction is dependent on the glycosylation state of the channel, suggesting a specific binding mechanism that leads to a conformational change, thereby increasing the channel's open probability and promoting sodium influx into the alveolar epithelial cells.[6] This influx of sodium creates a potent osmotic gradient, driving water from the alveolar space into the interstitium, thus resolving pulmonary edema.[7]

Enhancement of Alveolar Barrier Integrity

Beyond its effects on ion transport, Solnatide has been shown to enhance the integrity of the alveolar-capillary barrier. It increases the expression of the tight junction protein occludin, which plays a crucial role in maintaining the structural integrity of the alveolar epithelium and preventing fluid leakage into the alveolar space.[1][8][9]

Anti-inflammatory Effects

Solnatide also exhibits anti-inflammatory properties by reducing the synthesis of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in the context of lung injury.[1] This dual action of promoting fluid clearance and mitigating inflammation makes Solnatide a particularly attractive therapeutic candidate for ARDS.

Quantitative Data from Preclinical Studies

Numerous preclinical studies in various animal models of pulmonary edema have demonstrated the efficacy of Solnatide in restoring alveolar fluid clearance and improving lung function. The following table summarizes key quantitative findings.